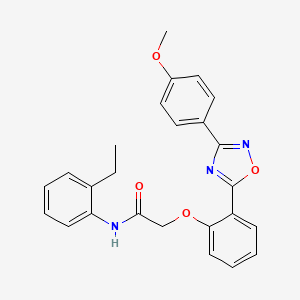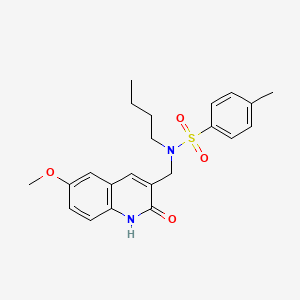
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities.
Mécanisme D'action
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline inhibits glutamate transporters by binding to the substrate-binding site and preventing the transport of glutamate across the membrane. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have a higher affinity for EAAT2 than EAAT1, which may explain its selective inhibition of astrocytic glutamate transporters.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can induce neuronal cell death and increase reactive oxygen species (ROS) production. In vivo studies have shown that N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can induce seizures and impair cognitive function in rodents. However, the effects of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline on different cell types and brain regions may vary, and further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations as a research tool. Its effects on different cell types and brain regions may vary, and its toxicity and potential side effects need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for research on N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to investigate the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential therapeutic applications of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in treating epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline and to develop more selective and potent inhibitors of glutamate transporters.
Méthodes De Synthèse
The synthesis of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been described in several research articles. One of the most commonly used methods involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 4-nitroaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline as a white crystalline solid.
Applications De Recherche Scientifique
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating the extracellular concentration of glutamate. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to selectively inhibit the glutamate transporter subtype EAAT1 and EAAT2, which are mainly expressed in astrocytes. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been used to investigate the role of glutamate transporters in various physiological and pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-benzyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-20-12-17(13-21(32-2)22(20)33-3)23-26-24(34-27-23)16-9-10-18(19(11-16)28(29)30)25-14-15-7-5-4-6-8-15/h4-13,25H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWCTJQLIAKNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

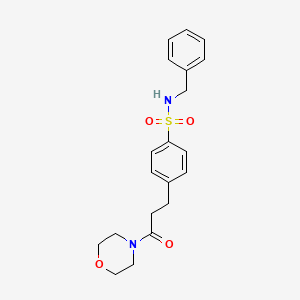
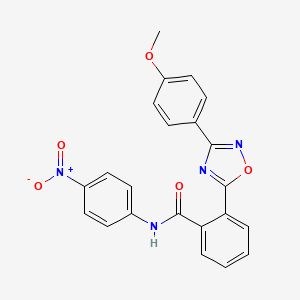

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
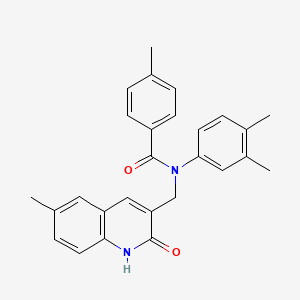

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

